2,8-Diazaspiro[5.5]undecane

Medicinal Chemistry Parallel Synthesis Scaffold Symmetry

Unsymmetrical diazaspiro scaffolds produce regioisomeric mixtures during mono-N-functionalization, increasing purification burden and solvent waste. 2,8-Diazaspiro[5.5]undecane (CAS 180-50-7) is the only C₂-symmetrical scaffold in this family, with two equivalent amines that eliminate regioisomer formation entirely. • Reduces chromatographic purification steps by ~50% vs. 1,9- or 3,9-regioisomers • Experimental LogP ~1.4 places scaffold within CNS-optimal range (LogP 1-3) • Validated in co-crystal structures (PDB 6T8P, 6T8Q) and NAMPT inhibition (IC₅₀ = 1 nM) Supplied at ≥98% purity with full documentation.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 180-50-7
Cat. No. B092350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[5.5]undecane
CAS180-50-7
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC2(CCCNC2)CNC1
InChIInChI=1S/C9H18N2/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10-11H,1-8H2
InChIKeyBCDGPDCQBUYTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Diazaspiro[5.5]undecane: Symmetrical Spirocyclic Diamine Scaffold


2,8-Diazaspiro[5.5]undecane (CAS 180-50-7) is a C₂-symmetrical spirocyclic diamine composed of two piperidine rings sharing a single quaternary carbon, with secondary amine nitrogens positioned equivalently at the 2- and 8-positions of the undecane framework [1]. Its molecular formula is C₉H₁₈N₂ (MW 154.25 g/mol), with a computed XLogP3 of 0.5, topological polar surface area (TPSA) of 24.1 Ų, zero rotatable bonds, and two hydrogen-bond donors and acceptors [1]. The compound serves as a versatile, unprotected parent scaffold for constructing focused libraries via N-functionalization, and is commercially available at ≥95% purity .

Why 2,8-Diazaspiro[5.5]undecane Cannot Be Replaced by Regioisomers


Regioisomeric diazaspiro[5.5]undecane scaffolds (e.g., 1,9-, 3,9-, and 2,8-substitution patterns) differ fundamentally in nitrogen placement, which governs molecular symmetry, amine nucleophilicity, LogP, and the spatial orientation of derivatization vectors. 2,8-Diazaspiro[5.5]undecane is the only symmetrical member of this family, possessing two chemically equivalent secondary amines; this symmetry eliminates regioisomeric product mixtures during mono-functionalization, directly reducing purification burden and improving synthetic throughput relative to unsymmetrical scaffolds such as 1,9-diazaspiro[5.5]undecane or 3,9-diazaspiro[5.5]undecane [1]. Furthermore, the distinct positioning of the nitrogens shifts the compound's experimental LogP by approximately 1 log unit (from ~0.23 for the 1,9-isomer to ~1.4 for the 2,8-isomer), a difference that critically impacts CNS penetration predictions and pharmacokinetic profiling [2].

Quantitative Differentiation Evidence for 2,8-Diazaspiro[5.5]undecane


C₂ Symmetry Eliminates Regioisomeric Mixtures

2,8-Diazaspiro[5.5]undecane is the only C₂-symmetrical scaffold among the three parent diazaspiro[5.5]undecane regioisomers. In the symmetrical 2,8-scaffold, both secondary amine nitrogens are chemically equivalent; consequently, mono-acylation, mono-alkylation, or mono-Boc protection yields a single product. By contrast, mono-functionalization of unsymmetrical scaffolds such as 1,9-diazaspiro[5.5]undecane or 3,9-diazaspiro[5.5]undecane generically produces a 1:1 regioisomeric mixture, requiring chromatographic separation and reducing isolated yield by approximately 50% per mono-derivatization step under statistical control [1]. The Weinberg et al. study on spirodiamine scaffolds highlights that symmetrical diamines enable selective mono-Boc deprotection strategies from doubly protected intermediates, whereas unsymmetrical scaffolds demand additional protecting-group orchestration to achieve regioselectivity [1].

Medicinal Chemistry Parallel Synthesis Scaffold Symmetry

Lipophilicity Advantage for CNS Drug Design

The experimental LogP of 2,8-diazaspiro[5.5]undecane is approximately 1.40, whereas the 1,9-regioisomer has a reported LogP of approximately 0.23—a difference of ~1.2 log units [1]. This shift arises from the altered spatial relationship between the two basic nitrogens and their differential solvation. The 2,8-isomer's LogP falls within the optimal range of 1–3 commonly associated with favorable CNS penetration, while the 1,9-isomer's LogP of 0.23 is below this window and may compromise passive blood-brain barrier permeability [2]. The ACD/LogD (pH 5.5) for 2,8-diazaspiro[5.5]undecane is -2.57, indicating effective ionization at lysosomal pH relevant to CNS-targeted prodrug strategies .

CNS Drug Discovery Physicochemical Profiling Blood-Brain Barrier Permeability

NAMPT Inhibition with 2,8-Diazaspiro[5.5]undecane Derivative

A derivative built directly on the 2,8-diazaspiro[5.5]undecane scaffold—3-(4-{8-methyl-2,8-diazaspiro[5.5]undecane-2-sulfonyl}phenyl)-1-(pyridin-3-ylmethyl)urea (Compound 84 from US Patent 11,279,687)—demonstrates an IC₅₀ of 1 nM against human nicotinamide phosphoribosyltransferase (NAMPT) in an enzymatic assay using 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, and 1 mM THP [1]. While the parent 2,8-diazaspiro[5.5]undecane is used as an intermediate, this data point establishes that the 2,8-regioisomeric scaffold can support picomolar target engagement when appropriately elaborated, a property that cannot be assumed for regioisomeric scaffolds without equivalent validation.

Cancer Metabolism NAMPT Inhibition Oncology

KAT2 Inhibition with 2,8-Diazaspiro[5.5]undecane Carboxamides

The 9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide series, reported by Kalliokoski et al. (2020), yielded KAT2 inhibitors with IC₅₀ values reaching as low as 8 nM (e.g., N-(3-ethylphenyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide) [1][2]. Two co-crystal structures (PDB 6T8P, 6T8Q) confirm the binding mode of this chemotype within the KAT2 active site at 2.51 Å resolution [3]. This crystallographic validation provides direct structural evidence that the 2,8-substitution pattern positions derivatization vectors productively for target engagement, information that is absent for the 1,9- and 3,9-regioisomeric scaffolds in the context of KAT2.

CNS Disorders KAT2 Inhibition Cognitive Deficits

Patent Landscape Confirms Industrial Validation

The 2,8-diazaspiro[5.5]undecane core is explicitly claimed in multiple distinct patent families: WO2019147662A1 (2,8-diacyl derivatives as immunomodulators for oncology and infectious disease) [1], US 11,279,687 (sulfonamide derivatives as NAMPT inhibitors) [2], and EP 3,743,425 (2,8-diacyl compounds enhancing immune response) [3]. By contrast, the 1,9-diazaspiro[5.5]undecane scaffold dominates orexin receptor antagonist patents (WO2011076747A1, WO2012055888A1) [4], while the 3,9-diazaspiro[5.5]undecane scaffold is primarily associated with GABAₐ receptor modulation [5]. This therapeutic-area segregation by regioisomer indicates that the 2,8-scaffold occupies a distinct and non-substitutable chemical space in immunomodulation and metabolic oncology.

Immunomodulation Metabolic Disease Intellectual Property

Favorable Drug-Like Physicochemical Profile

All three parent diazaspiro[5.5]undecane regioisomers share the same molecular formula (C₉H₁₈N₂, MW 154.25) and XLogP3 (0.5), but differ in computed and experimental LogP and, critically, in synthetic tractability. The 2,8-isomer possesses zero rotatable bonds, a TPSA of 24.1 Ų, and two H-bond donors and acceptors [1], placing it within favorable drug-like property space (MW < 250, TPSA < 60 Ų, HBD ≤ 3, HBA ≤ 6). Its estimated aqueous solubility of approximately 44 g/L (from Log Kow of 1.43) exceeds that of many common spirocyclic building blocks. When compared to the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold (XLogP = -0.6, TPSA = 33.3 Ų) , the 2,8-diaza scaffold offers reduced polarity and fewer heteroatom-associated metabolic liabilities, which may translate to improved oral bioavailability for derived lead compounds.

Drug-Likeness Physicochemical Properties Fragment-Based Drug Discovery

Application Scenarios for 2,8-Diazaspiro[5.5]undecane


Parallel Library Synthesis with Mono-Functionalized Intermediates

Medicinal chemistry teams constructing spirocycle-based screening libraries should procure the symmetrical 2,8-diazaspiro[5.5]undecane scaffold when the synthetic workflow requires mono-N-functionalization (e.g., mono-Boc, mono-acyl, or mono-sulfonyl intermediates). As established in Section 3, Evidence Item 1, the scaffold's chemical equivalence of the two amines eliminates regioisomeric product mixtures, reducing chromatographic purification steps by 50% relative to 1,9- or 3,9-diazaspiro[5.5]undecane [1]. This directly translates to higher throughput and lower solvent/waste costs in parallel synthesis settings.

CNS Drug Discovery: Balanced Lipophilicity for BBB Penetration

For CNS-targeted lead generation, the 2,8-diazaspiro[5.5]undecane scaffold offers an experimental LogP of ~1.4, which resides within the CNS-optimal range (LogP 1–3) [1][2]. The 1,9-regioisomer (LogP ~0.23) may require additional lipophilic substitution to achieve comparable brain penetration potential, adding synthetic complexity. Procurement of the 2,8-scaffold as the starting core can reduce the number of optimization cycles needed to balance potency with CNS exposure [3].

NAMPT-Targeted Oncology: Validated Spirocyclic Warhead

Research groups pursuing NAMPT inhibition for oncology indications should prioritize the 2,8-diazaspiro[5.5]undecane scaffold, as its 2-sulfonyl derivative has demonstrated IC₅₀ = 1 nM against human NAMPT [1]. This level of target engagement, validated in a defined enzymatic assay (50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM THP), provides a quantitative benchmark absent for other diazaspiro[5.5]undecane regioisomers in the NAMPT context. The associated patent literature (US 11,279,687) further provides disclosed synthetic routes and SAR data to accelerate hit-to-lead progression [2].

Structure-Based Design with KAT2 Co-Crystal Structures

Programs targeting kynurenine aminotransferase 2 (KAT2) for cognitive disorders benefit from the 2,8-diazaspiro[5.5]undecane-2-carboxamide chemotype, which has yielded co-crystal structures (PDB 6T8P, 6T8Q at 2.51 Å resolution) and inhibitors with IC₅₀ values as low as 8 nM [1][2]. This structural biology data enables rational, structure-guided optimization that is not available for 1,9- or 3,9-regioisomeric scaffolds in complex with KAT2. Procuring the 2,8-scaffold thus provides immediate access to a crystallographically validated starting point [3].

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